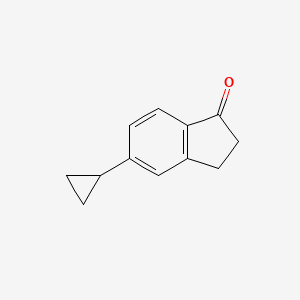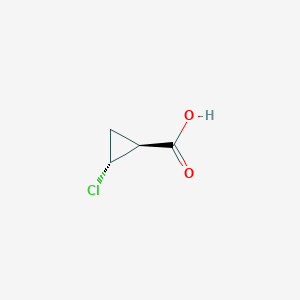
Ácido trans-2-clorociclopropanocarboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Chlorocyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylic acid group
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Chlorocyclopropanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules and the study of cyclopropane ring reactivity .
Biology: The compound is investigated for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or biological pathways .
Medicine: Research explores the potential therapeutic applications of trans-2-Chlorocyclopropanecarboxylic acid derivatives in drug development, particularly in targeting specific molecular pathways involved in diseases .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial products .
Mecanismo De Acción
Mode of Action
Cyclopropane carboxylic acids, in general, are known to interact with various enzymes and receptors in the body . The exact nature of these interactions and the resulting changes at the molecular level for trans-2-Chlorocyclopropanecarboxylic specifically are yet to be elucidated .
Biochemical Pathways
Cyclopropane carboxylic acids are known to be involved in various biochemical reactions .
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which ultimately impacts its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how trans-2-Chlorocyclopropanecarboxylic interacts with its targets and its overall stability . Specific studies on how these factors influence the action of trans-2-chlorocyclopropanecarboxylic are currently lacking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chlorocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane (CH2I2) and a zinc-copper couple to form a cyclopropane ring. The resulting cyclopropane can then be chlorinated to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of trans-2-Chlorocyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Chlorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Comparación Con Compuestos Similares
- trans-2-Phenylcyclopropanecarboxylic acid
- trans-2-Methylcyclopropanecarboxylic acid
- trans-2-Bromocyclopropanecarboxylic acid
Comparison: trans-2-Chlorocyclopropanecarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For example, the chlorine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .
Propiedades
IUPAC Name |
(1S,2R)-2-chlorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-PWNYCUMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65475-70-9 |
Source


|
| Record name | rac-(1R,2S)-2-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
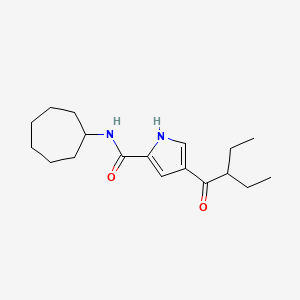
![2-{[5-(4-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}butyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2540447.png)
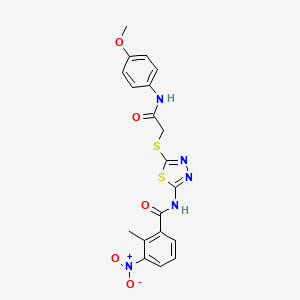
![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)
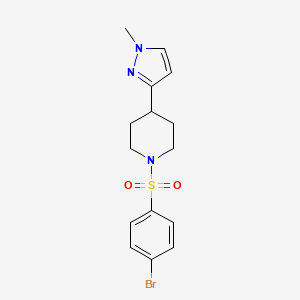
![1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2540452.png)
![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)
![3,5-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}-1,2-oxazole](/img/structure/B2540457.png)

![N-cyclopentyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2540463.png)
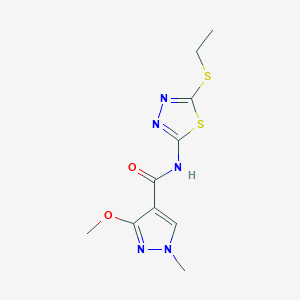
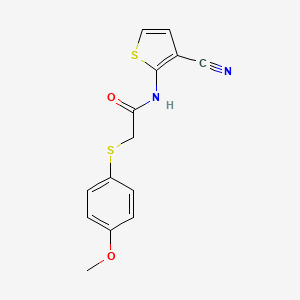
![1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540466.png)
